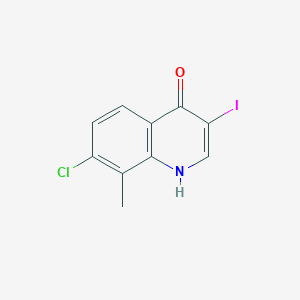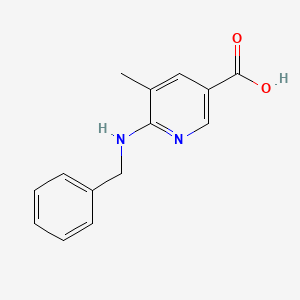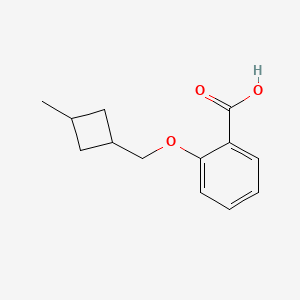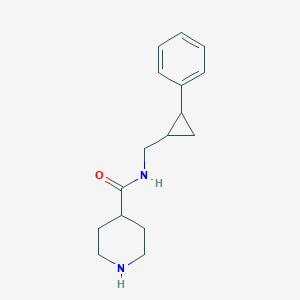
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is a heterocyclic organic compound belonging to the quinoline family. This compound is characterized by the presence of chlorine and iodine substituents at the 7th and 3rd positions, respectively, and a methyl group at the 8th position on the quinoline ring. The quinoline ring system is known for its diverse biological activities and is a core structure in many pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the iodination of 7-chloro-8-methylquinolin-4(1H)-one. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3rd position.
Another synthetic route involves the cyclization of appropriate precursors. For example, starting from 2-amino-5-chloro-3-iodotoluene, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The iodine substituent can participate in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as palladium acetate, with appropriate ligands and bases like potassium carbonate.
Major Products
Substitution Products: Derivatives with various functional groups replacing chlorine or iodine.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl or alkyne derivatives.
Applications De Recherche Scientifique
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development due to its quinoline core structure.
Industry: Utilized in the production of dyes, pigments, and other materials requiring quinoline derivatives.
Mécanisme D'action
The mechanism of action of 7-Chloro-3-iodo-8-methylquinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine and iodine substituents can enhance its binding affinity and specificity towards certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloroquinolin-4(1H)-one: Lacks the iodine and methyl substituents, leading to different chemical and biological properties.
3-Iodoquinolin-4(1H)-one: Lacks the chlorine and methyl substituents, affecting its reactivity and applications.
8-Methylquinolin-4(1H)-one: Lacks the chlorine and iodine substituents, resulting in different chemical behavior.
Uniqueness
7-Chloro-3-iodo-8-methylquinolin-4(1H)-one is unique due to the combination of chlorine, iodine, and methyl substituents on the quinoline ring. This unique substitution pattern can lead to distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H7ClINO |
|---|---|
Poids moléculaire |
319.52 g/mol |
Nom IUPAC |
7-chloro-3-iodo-8-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7ClINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14) |
Clé InChI |
YIGDOAYGKXONGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1NC=C(C2=O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Cyclopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B15229695.png)


![1-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)ethanol](/img/structure/B15229708.png)




![4-Bromo-4'-chloro-[1,1'-biphenyl]-2-amine](/img/structure/B15229740.png)
![2-{4-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}acetonitrile](/img/structure/B15229742.png)

![1,3-bis[(1S)-2,2-dimethyl-1-naphthalen-1-ylpropyl]-4,5-dihydroimidazol-1-ium;iodide](/img/structure/B15229776.png)
![5-(4-Methoxy-[1,1'-biphenyl]-3-yl)oxazol-2-amine](/img/structure/B15229777.png)

